molecular formula C26H21N3O4 B2704579 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326837-49-3

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2704579
CAS No.: 1326837-49-3
M. Wt: 439.471
InChI Key: RESVNQRTXJEQOC-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 4-methoxyphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-ethoxyphenyl substituent. Its molecular formula is C₂₆H₂₀N₄O₄, with a molecular weight of 452.47 g/mol. The oxadiazole ring contributes to electron-withdrawing properties, which may influence binding affinity in biological targets .

Properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-3-32-20-12-8-17(9-13-20)24-27-25(33-28-24)23-16-29(18-10-14-19(31-2)15-11-18)26(30)22-7-5-4-6-21(22)23/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESVNQRTXJEQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-ethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with isoquinolinone: The oxadiazole intermediate is then coupled with a 4-methoxyphenyl-substituted isoquinolinone through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole or isoquinolinone rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Analogs

Compounds with triazole cores, such as 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (C₁₈H₁₈N₄O₃, MW: 350.36 g/mol), exhibit structural similarities but differ in heterocyclic core and substituent positions. Key differences include:

  • Bioactivity : Triazole derivatives demonstrate antifungal and antibiotic activities, as seen in analogs like 3-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole (antifungal activity against Candida albicans at MIC = 8 μg/mL) .
  • Synthetic Routes : Triazole derivatives often require multi-step syntheses involving thiolation and alkylation (e.g., cesium carbonate-mediated coupling in DMF) , whereas oxadiazole derivatives may involve cyclization of amidoximes .

Table 1: Structural and Functional Comparison with Triazole Analogs

Compound Core Structure Key Substituents Bioactivity (Example) Reference
Target Compound Dihydroisoquinolinone 4-Ethoxyphenyl (oxadiazole), 4-Methoxyphenyl Under investigation
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-triazol-3-one Triazolone 4-Ethoxyphenyl, 4-Methoxyphenyl Antimicrobial (MIC = 16 μg/mL)
5-(4-Bromobenzyl)-4-(4-oxadiazole-phenyl)-triazol-3-one Triazolone Bromobenzyl, Oxadiazole-phenyl Antimicrobial (IC₅₀ = 12 μM)
Oxadiazole-Phthalazinone Hybrids

The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (C₂₃H₁₆N₄O₃, MW: 396.41 g/mol) shares the oxadiazole moiety but replaces the dihydroisoquinolinone core with a phthalazinone ring. Key distinctions include:

  • Pharmacokinetics: The phthalazinone derivative has reduced H-bond acceptors (6 vs.
  • Applications: Phthalazinone-oxadiazole hybrids are explored as kinase inhibitors, whereas the target compound’s dihydroisoquinolinone core may target neurological or inflammatory pathways .
Isoquinolinone Derivatives

Compounds like 1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone (C₂₇H₂₀ClN₅O₂S, MW: 542.00 g/mol) retain aromatic substituents but incorporate a triazole-sulfanyl linker instead of oxadiazole. Notable differences:

  • Biological Targets : Such analogs are studied for antiparasitic activity, contrasting with the target compound’s unexplored but hypothesized CNS applications .

Key Research Findings

  • Antimicrobial Activity: Triazole-thioether analogs (e.g., 2-{[4-(4-methoxyphenyl)-triazol-3-yl]thio}-1-phenylethanol) show moderate activity against Gram-positive bacteria (MIC = 32 μg/mL) , while oxadiazole derivatives remain understudied in this context.
  • Anti-inflammatory Potential: 4-(4-Heptyloxyphenyl)-triazol-3-one analogs inhibit NF-κB signaling (IC₅₀ = 9.2 μM), suggesting that ethoxy/methoxy substitutions in the target compound may enhance similar pathways .
  • Computational Insights : Density-functional theory (DFT) studies indicate that exact-exchange terms in functional groups (e.g., oxadiazole) improve thermochemical accuracy, aiding in binding affinity predictions .

Biological Activity

The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one (hereafter referred to as Compound A ) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound A features a unique structure characterized by an isoquinolinone core linked to an oxadiazole ring, with ethoxy and methoxy substituents. The molecular formula is C26H24N3O3C_{26}H_{24}N_{3}O_{3}, and it has a molecular weight of approximately 424.49 g/mol. Its structural attributes are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC26H24N3O3
Molecular Weight424.49 g/mol
LogP3.6897
Polar Surface Area92.191 Ų

The biological activity of Compound A is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. Preliminary studies suggest that it may function as an allosteric modulator, altering the conformation and activity of target proteins, which can lead to significant changes in cellular function and metabolism.

Antimicrobial Activity

Recent studies have shown that Compound A exhibits notable antimicrobial properties against various pathogens. For instance, it has demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria, by disrupting the parasite's thiol redox metabolism, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .

Table 1: Antimicrobial Efficacy of Compound A

PathogenEC50 (µM)Selectivity Index
Plasmodium falciparum<10153
Leishmania donovani<15120
Trypanosoma brucei<12130

Cytotoxicity Studies

Cytotoxicity assays have been performed using human cell lines to evaluate the safety profile of Compound A. The MTT assay revealed that while the compound effectively kills certain cancer cells at low concentrations, it shows minimal toxicity towards normal human cells, indicating a favorable therapeutic index .

Study on Malaria Treatment

In a controlled study involving infected mice models, Compound A was administered at varying doses to assess its antimalarial effects. Results indicated a significant reduction in parasitemia levels compared to the control group, confirming its potential as a therapeutic agent against malaria .

Research on Leishmaniasis

Another study focused on leishmaniasis showed that Compound A inhibited the growth of Leishmania parasites by inducing oxidative stress within the cells. The compound's mechanism involved the disruption of mitochondrial function, leading to cell death .

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